2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride, with the chemical formula C9H14N2·HCl and a molecular weight of approximately 178.68 g/mol, is a compound that belongs to the class of amines. This compound is characterized by its pyridine ring, which is substituted at the 3-position with a methyl group and at the 2-position with a propan-2-amine moiety. It appears as a white to off-white crystalline powder and is soluble in water, making it suitable for various biological and chemical applications .
The synthesis of 2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride can be achieved through several methods:
This compound has various applications in research and industry:
Interaction studies involving 2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride have primarily focused on its binding affinity to various receptors and enzymes relevant to neurotransmitter systems. Preliminary studies suggest that it may modulate receptor activity, although further research is needed to elucidate its pharmacodynamics fully.
Several compounds share structural similarities with 2-(3-Methylpyridin-2-yl)propan-2-amine hydrochloride, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index | Key Differences |
---|---|---|---|
2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride | 2567502-34-3 | 0.91 | Substituent position on pyridine ring |
2-(6-Methylpyridin-2-yl)propan-2-amine | 1060806-45-2 | 0.89 | Different methyl position on pyridine |
(R)-1-(Pyridin-2-yl)ethanamine | 45695-03-2 | 0.91 | Shorter carbon chain |
(S)-1-(Pyridin-2-yl)ethanamine | 27854-90-6 | 0.91 | Enantiomeric form |
(R)-1-(Pyridin-5-yletanamine dihydrochloride | 1352640-52-8 | 0.84 | Different substitution pattern |
The uniqueness of 2-(3-Methylpyridin-2-yl)propan-2-amino hydrochloride lies in its specific methyl substitution pattern on the pyridine ring, which may influence its biological activity and interaction profile compared to other similar compounds.